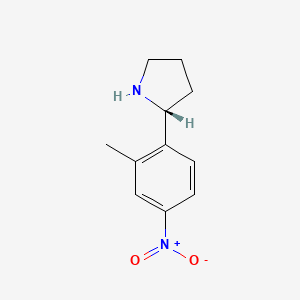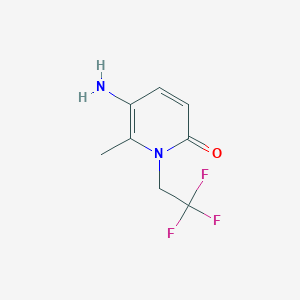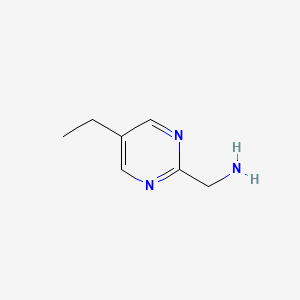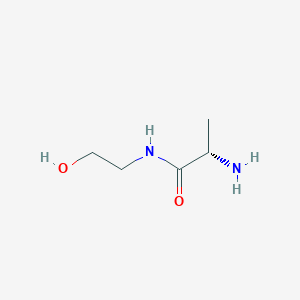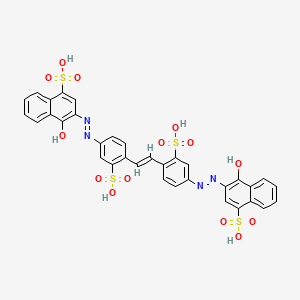
Stilbenavir free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stilbenavir free acid is a chemical compound known for its antiviral properties, particularly against HIV-1. It belongs to the class of stilbene disulfonic acids and has a molecular formula of C34H24N4O14S4 . This compound is recognized for its unique mechanism of action, which involves inhibiting the integrase enzyme of the HIV virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stilbenavir free acid involves the reaction of 1-naphthalenesulfonic acid with various reagents to form the desired stilbene disulfonic acid derivative . The reaction conditions typically include the use of strong acids and bases to facilitate the formation of the stilbene structure. The process may also involve multiple steps of purification to ensure the final product’s purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening techniques helps in identifying the most effective synthetic pathways .
Analyse Chemischer Reaktionen
Types of Reactions
Stilbenavir free acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of quinones, while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Stilbenavir free acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stilbene derivatives and their chemical properties.
Wirkmechanismus
Stilbenavir free acid exerts its effects by inhibiting the integrase enzyme of the HIV-1 virus. This enzyme is crucial for the integration of viral DNA into the host genome, a key step in the viral replication cycle. This compound binds to the C-terminal domain of the integrase enzyme, preventing the binding of viral DNA and thereby inhibiting the integration process . This unique mechanism of action distinguishes it from other integrase inhibitors that target the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resveratrol: A naturally occurring stilbene derivative known for its antioxidant properties.
Pinosylvin: Another stilbene derivative with antimicrobial and antifungal activities.
Combretastatin: A stilbene-based compound with anticancer properties.
Uniqueness of Stilbenavir Free Acid
This compound is unique due to its specific inhibition of the integrase enzyme of HIV-1, which is not observed in other stilbene derivatives. This unique mechanism of action makes it a promising candidate for antiviral drug development, particularly for HIV-1 .
Eigenschaften
CAS-Nummer |
145037-85-0 |
|---|---|
Molekularformel |
C34H24N4O14S4 |
Molekulargewicht |
840.8 g/mol |
IUPAC-Name |
4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonaphthalen-2-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C34H24N4O14S4/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b10-9+,37-35?,38-36? |
InChI-Schlüssel |
OORCZLZITMPZPT-YSYJPELISA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
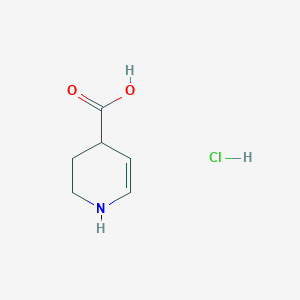
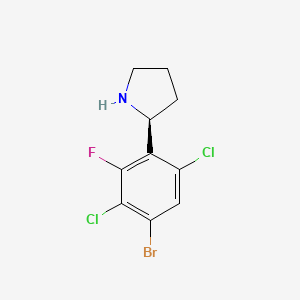
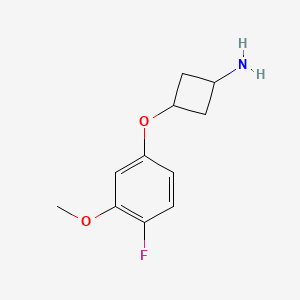
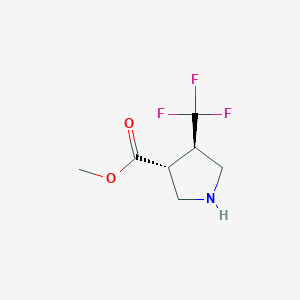
![2-[Cyano(ethyl)amino]ethan-1-ol](/img/structure/B13336498.png)


![3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B13336517.png)

